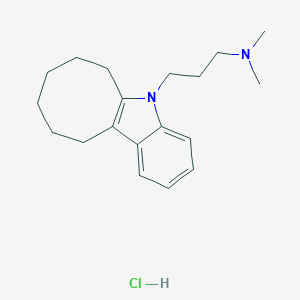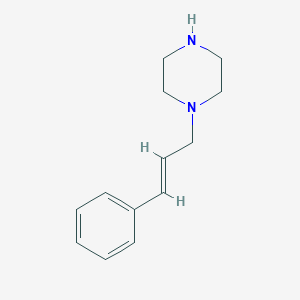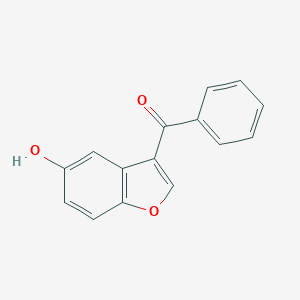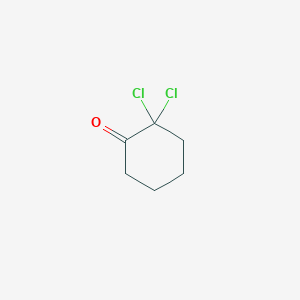
2,2-Dichlorocyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorocyclohexanone, also known as DCC, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 177.04 g/mol. DCC is used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2,2-Dichlorocyclohexanone has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. 2,2-Dichlorocyclohexanone is also used in biochemistry and pharmacology for the study of enzyme kinetics and the development of new drugs. It is used as a model compound for the study of the mechanism of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 2,2-Dichlorocyclohexanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins. 2,2-Dichlorocyclohexanone is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission.
Effets Biochimiques Et Physiologiques
2,2-Dichlorocyclohexanone has been shown to have a number of biochemical and physiological effects. It is known to inhibit the activity of acetylcholinesterase, which can lead to increased neurotransmission. 2,2-Dichlorocyclohexanone has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dichlorocyclohexanone in lab experiments is its versatility. It can be used in a wide range of fields, including organic chemistry, biochemistry, and pharmacology. 2,2-Dichlorocyclohexanone is also relatively easy to synthesize and is commercially available.
However, there are also some limitations associated with the use of 2,2-Dichlorocyclohexanone in lab experiments. It is known to be toxic and can cause skin and eye irritation. It should be handled with care and proper safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for the use of 2,2-Dichlorocyclohexanone in scientific research. One potential application is in the development of new drugs. 2,2-Dichlorocyclohexanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Another potential application is in the study of enzyme kinetics. 2,2-Dichlorocyclohexanone is known to inhibit the activity of acetylcholinesterase, making it a useful tool for the study of this enzyme and its role in neurotransmission.
Conclusion:
In conclusion, 2,2-Dichlorocyclohexanone is a versatile chemical compound that has a wide range of scientific research applications. It is commonly used in organic chemistry, biochemistry, and pharmacology for the synthesis of various compounds and the study of enzyme kinetics. 2,2-Dichlorocyclohexanone has antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. While there are some limitations associated with the use of 2,2-Dichlorocyclohexanone in lab experiments, its versatility and potential applications make it an important compound in scientific research.
Méthodes De Synthèse
The synthesis of 2,2-Dichlorocyclohexanone involves the reaction of cyclohexanone with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Propriétés
Numéro CAS |
17336-81-1 |
|---|---|
Nom du produit |
2,2-Dichlorocyclohexanone |
Formule moléculaire |
C6H8Cl2O |
Poids moléculaire |
167.03 g/mol |
Nom IUPAC |
2,2-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2 |
Clé InChI |
AGFDSLIZRUCCKJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(Cl)Cl |
SMILES canonique |
C1CCC(C(=O)C1)(Cl)Cl |
Synonymes |
Cyclohexanone, 2,2-dichloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



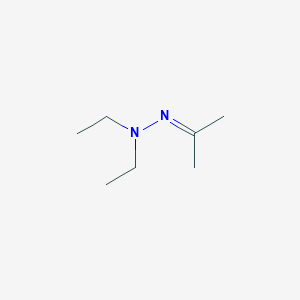
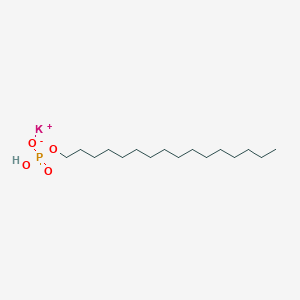
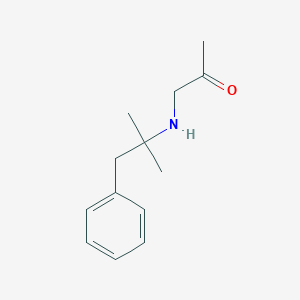
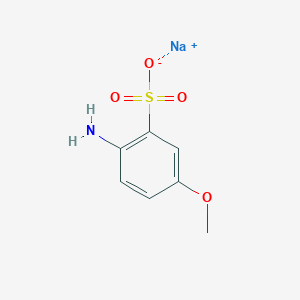
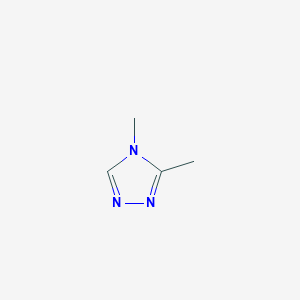
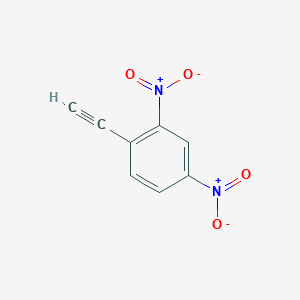
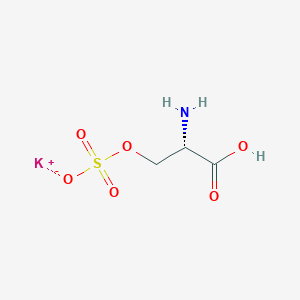
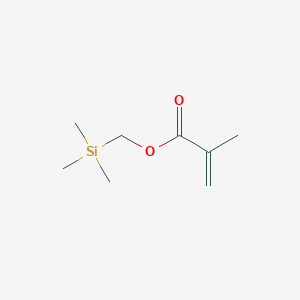
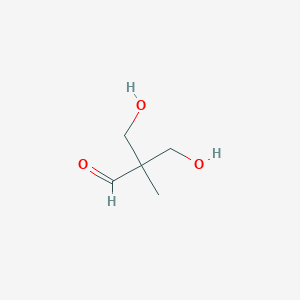
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)
